molecular formula C12H12N2O3S B8422866 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline

2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline

Katalognummer: B8422866
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: XMSHEFILHHQJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline is an organic compound with a complex structure that includes a methoxy group, a pyridylsulfonyl group, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline may involve large-scale chemical processes that optimize yield and purity. These methods often use automated systems and advanced technologies to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H12N2O3S

Molekulargewicht

264.30 g/mol

IUPAC-Name

2-methoxy-4-pyridin-4-ylsulfonylaniline

InChI

InChI=1S/C12H12N2O3S/c1-17-12-8-10(2-3-11(12)13)18(15,16)9-4-6-14-7-5-9/h2-8H,13H2,1H3

InChI-Schlüssel

XMSHEFILHHQJFJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.